molecular formula C18H18Cl2N4O3S B2824755 2-((5-chloro-1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide CAS No. 1251699-51-0

2-((5-chloro-1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide

Cat. No. B2824755
CAS RN: 1251699-51-0
M. Wt: 441.33
InChI Key: QMYMBCMVPFYHGP-UHFFFAOYSA-N
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Description

2-((5-chloro-1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C18H18Cl2N4O3S and its molecular weight is 441.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

This compound, due to its complex chemical structure, is involved in the synthesis of various pharmacologically active molecules. Research has shown its utility in creating compounds with significant anti-inflammatory, antimicrobial, and antifungal activities. For instance, synthesis techniques have evolved to generate derivatives with promising biological activities, highlighting the versatility of this compound in drug development.

  • The synthesis and evaluation of related compounds have led to the discovery of molecules with potent antimicrobial and antifungal properties. These synthesized compounds have been assessed against a range of microbial species, showcasing their potential in combating infectious diseases (Gul et al., 2017; Hossan et al., 2012).

  • The compound's role extends to the synthesis of novel thiazolidinone and acetidinone derivatives, which have shown antimicrobial activity, further emphasizing the compound's utility in generating new therapeutic agents (Mistry, Desai, & Intwala, 2009).

Anticonvulsant and Muscle Relaxant Activities

Research into derivatives of this compound has also uncovered potential anticonvulsant and muscle relaxant properties. These findings suggest possible applications in treating neurological disorders and conditions requiring muscle relaxation.

  • Studies have identified derivatives showing significant anticonvulsant activity, comparable to standard drugs like phenytoin and diazepam, as well as notable muscle relaxant effects. This opens up avenues for their use in treating epilepsy and muscle spasticity (Sharma et al., 2013).

Exploration in Antioxidant and Anti-inflammatory Agents

The compound has also been explored as a precursor in synthesizing molecules with antioxidant and anti-inflammatory capabilities. These properties are crucial in developing treatments for chronic conditions associated with oxidative stress and inflammation.

  • Novel derivatives synthesized from this compound have demonstrated profound antioxidant potential, indicating their role in managing oxidative stress-related disorders (Kumar et al., 2011).

properties

IUPAC Name

2-[5-chloro-4-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(2-chloro-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O3S/c1-10-3-2-4-12(19)17(10)23-14(25)8-24-18(27)16(20)13(7-21-24)28-9-15(26)22-11-5-6-11/h2-4,7,11H,5-6,8-9H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYMBCMVPFYHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)NC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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